1-(4-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
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Overview
Description
1-(4-Bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with a bromobenzyl group and a dimethylpyrazolylmethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzyl chloride, 1,5-dimethyl-1H-pyrazole, and piperazine.
Step 1: The first step involves the alkylation of piperazine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form 1-(4-bromobenzyl)piperazine.
Step 2: The second step involves the alkylation of 1-(4-bromobenzyl)piperazine with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride in an aprotic solvent like tetrahydrofuran (THF) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process automation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromobenzyl group can be reduced to form a benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea in polar solvents like ethanol or water.
Major Products:
Oxidation: 4-formylbenzyl derivative.
Reduction: 4-methylbenzyl derivative.
Substitution: Corresponding substituted benzyl derivatives.
Scientific Research Applications
1-(4-Bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its ability to act as a ligand for certain receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as receptors or enzymes. The bromobenzyl and dimethylpyrazolylmethyl groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
- 1-(4-Methylbenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
- 1-(4-Fluorobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Comparison: 1-(4-Bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, methyl, and fluoro analogs, the bromine atom may confer different electronic and steric properties, potentially leading to distinct biological activities and chemical reactivities.
Properties
Molecular Formula |
C17H23BrN4 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C17H23BrN4/c1-14-16(11-19-20(14)2)13-22-9-7-21(8-10-22)12-15-3-5-17(18)6-4-15/h3-6,11H,7-10,12-13H2,1-2H3 |
InChI Key |
OHENPUJDHYESBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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